molecular formula C13H20N4O B6272816 rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one CAS No. 2307782-60-9

rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Cat. No.: B6272816
CAS No.: 2307782-60-9
M. Wt: 248.3
InChI Key:
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Description

Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is a racemic mixture of a synthetic compound with significant applications in various fields of science and industry. The compound possesses a unique combination of structural features, including a cyclopropyl group, an aminomethyl group, and an imidazolyl moiety, which confer its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one typically involves multiple steps, including the construction of the piperidine ring, introduction of the cyclopropyl and imidazolyl groups, and functionalization with the aminomethyl group. A common synthetic route may start with the cyclization of an appropriate precursor to form the piperidine ring, followed by selective functional group transformations to introduce the desired substituents under controlled reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often relies on scalable and efficient synthetic methodologies. Optimized reaction conditions, such as temperature, pressure, and use of catalysts, are employed to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

  • Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions are typically tailored to the specific reaction, including solvents, temperature, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation may lead to the formation of ketones or aldehydes, reduction may yield alcohols or amines, and substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is extensively used in scientific research across various disciplines:

  • Chemistry: The compound is studied for its unique reactivity and potential as a building block for the synthesis of complex molecules.

  • Biology: Research explores its interactions with biological systems, including potential enzyme inhibition and receptor binding.

  • Medicine: Preliminary studies suggest applications in drug development, particularly for conditions where modulation of specific molecular targets is beneficial.

  • Industry: Its chemical stability and reactivity make it useful in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved depend on the specific context of its use, such as inhibiting an enzyme in a biochemical pathway or blocking a receptor in a pharmacological application.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-ethyl-1H-imidazol-2-yl)piperidin-2-one

  • (5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one

  • (5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-pyrazol-2-yl)piperidin-2-one

Uniqueness

What sets rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one apart from these similar compounds is its precise combination of substituents and stereochemistry, which confer unique reactivity and biological activity

Properties

CAS No.

2307782-60-9

Molecular Formula

C13H20N4O

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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